Sporogen AO-1 Exhibits 2.3-Fold Higher Antimalarial Selectivity Than Structurally Related Analog Compound 1 Against Plasmodium falciparum
In a direct head-to-head evaluation, Sporogen AO-1 demonstrated significant antimalarial activity against Plasmodium falciparum with an IC50 value of 1.53 μM, while exhibiting cytotoxic activity toward noncancerous Vero cells with an IC50 of 4.23 μM [1]. The structurally related eremophilane analog penicilleremophilane A (Compound 1) was approximately half as active against P. falciparum with an IC50 of 3.45 μM but showed much weaker cytotoxic activity [1]. The calculated selectivity index (Vero IC50 / P. falciparum IC50) for Sporogen AO-1 is 2.76, whereas Compound 1 exhibits substantially reduced antimalarial potency.
| Evidence Dimension | Antimalarial potency and selectivity against Plasmodium falciparum |
|---|---|
| Target Compound Data | P. falciparum IC50 = 1.53 μM; Vero cell IC50 = 4.23 μM; Selectivity Index = 2.76 |
| Comparator Or Baseline | Penicilleremophilane A (Compound 1): P. falciparum IC50 = 3.45 μM; Vero cell cytotoxicity = much weaker |
| Quantified Difference | Sporogen AO-1 is 2.25-fold more potent against P. falciparum (1.53 μM vs. 3.45 μM) |
| Conditions | In vitro antimalarial assay against Plasmodium falciparum; Vero cell cytotoxicity assay |
Why This Matters
For antimalarial drug discovery programs, Sporogen AO-1 provides a superior starting point due to its 2.3-fold higher potency against the target parasite compared to close structural analogs, enabling lower effective concentrations and potentially improved therapeutic windows.
- [1] Daengrot, C., Rukachaisirikul, V., Tansakul, C., et al. Eremophilane Sesquiterpenes and Diphenyl Thioethers from the Soil Fungus Penicillium copticola PSU-RSPG138. J. Nat. Prod. 2015, 78(4), 615-622. View Source
